(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol
Description
Properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropanal.
Formation of Intermediate: The quinoline is first functionalized to introduce a suitable leaving group, followed by a nucleophilic addition of 2-methylpropanal to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline compounds.
Substitution: Compounds with substituted functional groups at the hydroxyl position.
Scientific Research Applications
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its effects.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
Key Observations :
- The compound has higher hydrophobicity (logP = 4.12) due to the chloro-quinoline and ethenylphenyl groups, reducing water solubility compared to the target compound .
- The 2S-methyl group in the target compound enhances stereoselective binding compared to the non-methylated analogue, as shown in receptor affinity assays .
Pharmacological Activity
Table 2: In Vitro Activity Against NMDA Receptors
| Compound | IC₅₀ (μM) | Selectivity (NMDA vs. AMPA) |
|---|---|---|
| This compound | 0.45 | 12:1 |
| Compound | 1.20 | 3:1 |
| (2R)-enantiomer | >10 | Not active |
Findings :
Analysis :
- The target compound’s synthesis via asymmetric hydrogenation achieves moderate yields but ensures high enantiomeric excess (>98%) .
- The compound requires multi-step coupling reactions, lowering its synthetic efficiency .
Stability and Toxicity
- The target compound demonstrates pH-dependent stability , with a half-life of 48 hours at pH 7.4, compared to 12 hours for the compound due to hydrolytic degradation of its ethenyl group .
- In acute toxicity studies (rodents), the target compound’s LD₅₀ is 450 mg/kg , whereas the compound shows higher hepatotoxicity (LD₅₀ = 220 mg/kg) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol, and how is enantiomeric purity ensured?
- Methodology :
- Route 1 : Utilize Claisen-Schmidt condensation between quinoline-3-carbaldehyde and a chiral secondary alcohol precursor. Monitor reaction progress via TLC and optimize temperature (80–100°C) to minimize side products .
- Route 2 : Employ asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) for stereoselective reduction of ketone intermediates .
- Purity Control : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve enantiomers. Validate purity (>98% ee) via polarimetry and -NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) .
Q. How can the stereochemistry and molecular structure of this compound be confirmed experimentally?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (1:1). Resolve the absolute configuration using anomalous dispersion effects (e.g., Cu-Kα radiation) .
- NMR Spectroscopy : Analyze -NMR coupling constants () and NOE correlations to confirm spatial arrangement of substituents .
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
- Methodology :
- GC-MS/HPLC : Quantify impurities using a C18 column (HPLC, 254 nm UV detection) or DB-5 capillary column (GC-MS, electron ionization). Calibrate with certified reference standards .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition via LC-MS and IR spectroscopy for hydroxyl group integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for quinolinyl derivatives?
- Methodology :
- Standardized Assays : Replicate antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) using CLSI guidelines. Control for solvent effects (DMSO ≤1% v/v) and compound solubility .
- Metabolite Profiling : Identify degradation products (e.g., quinoline ring oxidation) via LC-HRMS to correlate bioactivity with chemical stability .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with a homology-modeled protein structure (e.g., PfDHODH for antimalarial studies). Validate docking poses via MD simulations (GROMACS, 100 ns) .
- QSAR Modeling : Develop a 3D-QSAR model (CoMFA/CoMSIA) using a dataset of quinolinyl analogs to optimize substituent effects on activity .
Q. How should experimental designs address variability in spectroscopic or crystallographic data?
- Methodology :
- Crystallographic Disorder Mitigation : Collect diffraction data at 100 K to reduce thermal motion artifacts. Use SHELXL for refinement and PLATON to analyze solvent-accessible voids .
- NMR Reproducibility : Standardize sample preparation (deuterated solvent, 5 mm NMR tubes) and shim calibration. Report -NMR chemical shifts relative to TMS .
Q. What strategies are effective for resolving racemization during large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
